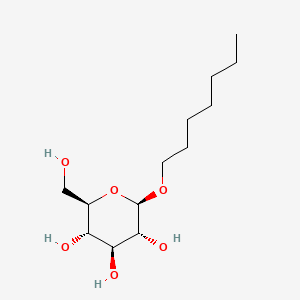
Heptyl beta-D-glucopyranoside
Vue d'ensemble
Description
Heptyl beta-D-glucopyranoside is a non-ionic surfactant and biochemical reagent. It belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. This compound is composed of a heptyl group attached to a beta-D-glucopyranoside moiety. It is commonly used in biochemical research for its ability to solubilize membrane proteins and prepare lipid vesicles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptyl beta-D-glucopyranoside can be synthesized through the glycosylation of heptyl alcohol with glucose. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond. The process can be summarized as follows:
Reactants: Heptyl alcohol and glucose.
Catalyst: Acid catalyst (e.g., sulfuric acid).
Conditions: The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps such as crystallization or chromatography to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: Heptyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose moiety can be oxidized to form corresponding acids.
Reduction: The compound can be reduced to form this compound alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products:
Oxidation: Formation of this compound acids.
Reduction: Formation of this compound alcohols.
Substitution: Formation of this compound derivatives with different functional groups.
Applications De Recherche Scientifique
Heptyl beta-D-glucopyranoside has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the preparation of lipid vesicles and micelles.
Biology: Employed in the solubilization and stabilization of membrane proteins for structural studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable vesicles.
Industry: Utilized in the formulation of detergents and cleaning agents for its non-ionic surfactant properties
Mécanisme D'action
The mechanism of action of heptyl beta-D-glucopyranoside involves its ability to interact with lipid bilayers and proteins. The heptyl group provides hydrophobic interactions with lipid tails, while the glucopyranoside moiety interacts with the hydrophilic head groups. This dual interaction allows the compound to solubilize membrane proteins and form stable lipid vesicles. The molecular targets include membrane proteins and lipid bilayers, and the pathways involved are related to membrane solubilization and stabilization .
Comparaison Avec Des Composés Similaires
Heptyl beta-D-glucopyranoside can be compared with other similar compounds such as:
- Octyl beta-D-glucopyranoside
- Decyl beta-D-glucopyranoside
- Dodecyl beta-D-glucopyranoside
Uniqueness: this compound is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective in solubilizing membrane proteins without denaturing them .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYWHLDTIVRJT-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78617-12-6 | |
| Record name | Heptyl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptyl glucoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HEPTYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7802665.png)
![tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate](/img/structure/B7802671.png)







![[(1S)-1-carboxy-3-phenylpropyl]azanium;chloride](/img/structure/B7802731.png)

